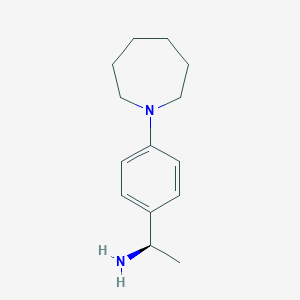

(1R)-1-(4-azepan-1-ylphenyl)ethanamine

Description

Overview of Chiral Amines as Indispensable Building Blocks in Advanced Organic Synthesis

Chiral amines are organic compounds containing at least one stereogenic center on a nitrogen-bearing carbon atom, making them non-superimposable on their mirror images. This chirality is fundamental to their utility, as the biological activity of many pharmaceuticals and natural products is dependent on a specific three-dimensional arrangement of atoms. yale.edu It is estimated that over 80% of all drugs and drug candidates feature an amine functional group, a significant portion of which are chiral. yale.edu

In asymmetric synthesis, chiral amines are indispensable tools for controlling stereochemical outcomes. Their utility can be broadly categorized into several key roles:

Chiral Building Blocks: Enantiomerically pure amines are incorporated directly into the carbon skeleton of a target molecule, transferring their stereochemistry to the final product. They are crucial starting materials for countless pharmaceuticals, agrochemicals, and natural products. nih.govrsc.org

Chiral Auxiliaries: A chiral amine can be temporarily attached to a prochiral substrate to direct a subsequent chemical transformation. After guiding the reaction to form the desired stereoisomer, the auxiliary is cleaved and can often be recovered. mdpi.com Chiral 1-phenylethylamine (B125046) (α-PEA), a structural relative of the title compound, is one of the most frequently used auxiliaries in this capacity. mdpi.com

Chiral Ligands and Catalysts: Chiral amines and their derivatives can coordinate to metal centers to form catalysts for asymmetric reactions, such as hydrogenation, or act as organocatalysts themselves. acs.orgacs.org As nucleophilic catalysts, they can activate substrates and create a chiral environment that favors the formation of one enantiomer over the other. acs.org

The immense demand for enantiomerically enriched amines has spurred the development of sophisticated synthetic methods, including the asymmetric hydrogenation of imines and enamines, reductive amination, and biocatalytic approaches using enzymes like transaminases. nih.govacs.orgnih.gov

The Synthetic Importance of Chiral Azepane-Containing Amine Scaffolds

The azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry and drug discovery. researchgate.netnih.govbohrium.com This structural motif is present in a variety of natural products, such as the protein kinase inhibitor (-)-balanol, and numerous approved pharmaceutical agents. researchgate.netlifechemicals.com The significance of the azepane core stems from its structural and pharmacological properties, which have been exploited in the development of agents with anticancer, antidiabetic, and antiviral activities. researchgate.net

The conformational flexibility of the seven-membered azepane ring is a key feature that can be decisive for its biological activity. lifechemicals.com The ability to introduce substituents onto the ring allows chemists to bias the ring's conformation, providing a powerful tool for optimizing ligand-receptor interactions in drug design. lifechemicals.com To date, more than 20 drugs approved by the FDA contain the azepane substructure, highlighting its therapeutic relevance. nih.govbohrium.com

Table 1: Examples of Marketed Drugs Containing an Azepane Moiety

| Drug Name | Therapeutic Application |

| Azelastine | Antihistamine |

| Bazedoxifene | Selective estrogen receptor modulator |

| Glisoxepide | Antidiabetic |

| Setastine | Antihistamine |

| Tolazamide | Antidiabetic |

This table is populated with data from references lifechemicals.com and wikipedia.org.

The incorporation of an azepane ring into a chiral amine structure creates a molecule with both a defined stereocenter and a conformationally flexible, pharmacologically relevant heterocyclic system. This combination offers a rich scaffold for exploring chemical space in the search for new bioactive compounds.

Research Context and Potential Academic Significance of (1R)-1-(4-azepan-1-ylphenyl)ethanamine

The compound this compound is a distinct chemical entity that merges the key features discussed previously: a chiral benzylic amine and an N-aryl azepane. While specific research focusing exclusively on this molecule is not extensively documented in peer-reviewed literature, its academic significance can be inferred from the well-established importance of its constituent parts.

Table 2: Chemical Identity of this compound

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C14H22N2 |

| CAS Number | 1262841-17-7 |

This table is populated with data from reference chemicalbook.com.

The molecule's structure is built upon the (1R)-1-phenylethylamine framework, a classic and highly effective chiral auxiliary and building block in asymmetric synthesis. mdpi.comnih.gov The presence of the primary amine and the adjacent stereocenter makes it a valuable synthon. The azepane ring, attached to the phenyl group at the para position, introduces a pharmacologically relevant and conformationally interesting moiety. researchgate.netnih.gov

The potential academic and research significance of this compound lies in several areas:

Novel Chiral Building Block: As a readily available, enantiopure amine, it could serve as a starting material for the synthesis of more complex chiral molecules, particularly those targeted for biological screening. The azepane group provides a vector for further functionalization or for influencing the pharmacokinetic properties of a target compound.

Ligand for Asymmetric Catalysis: The two nitrogen atoms in the molecule offer potential coordination sites for metals. Derivatives of this compound could be developed into novel chiral ligands for transition metal-catalyzed reactions, where the azepane group could influence the steric and electronic environment of the catalytic center.

Scaffold for Medicinal Chemistry: The combination of a chiral amine and an azepane ring makes this compound an attractive scaffold for generating libraries of new chemical entities for drug discovery programs. The structure provides a three-dimensional diversity that is often sought in modern screening collections. lifechemicals.com

Structure

3D Structure

Properties

Molecular Formula |

C14H22N2 |

|---|---|

Molecular Weight |

218.34 g/mol |

IUPAC Name |

(1R)-1-[4-(azepan-1-yl)phenyl]ethanamine |

InChI |

InChI=1S/C14H22N2/c1-12(15)13-6-8-14(9-7-13)16-10-4-2-3-5-11-16/h6-9,12H,2-5,10-11,15H2,1H3/t12-/m1/s1 |

InChI Key |

XSYACPWXNKULER-GFCCVEGCSA-N |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)N2CCCCCC2)N |

Canonical SMILES |

CC(C1=CC=C(C=C1)N2CCCCCC2)N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemical Assignment (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For (1R)-1-(4-azepan-1-ylphenyl)ethanamine, both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic, ethanamine, and azepane moieties of the molecule. The aromatic protons of the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets, characteristic of an AA'BB' spin system, in the range of δ 6.8-7.5 ppm. The methine proton of the chiral center (-CH(NH₂)-) would likely present as a quartet around δ 4.1-4.8 ppm due to coupling with the adjacent methyl protons. The methyl group protons (-CH₃) would, in turn, appear as a doublet at approximately δ 1.4-1.6 ppm. The protons of the azepane ring would exhibit complex multiplets in the aliphatic region of the spectrum, typically between δ 1.5 and 3.4 ppm. The two protons of the primary amine (-NH₂) would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The para-substituted aromatic ring would show four distinct signals. The carbon atom attached to the azepane nitrogen would be deshielded compared to the other aromatic carbons. The chiral methine carbon (-CH(NH₂)-) is expected to resonate around δ 50-60 ppm, while the methyl carbon would appear at a higher field, around δ 20-25 ppm. The carbons of the azepane ring would produce signals in the aliphatic region, typically in the range of δ 25-50 ppm.

Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecular fragments. Furthermore, Nuclear Overhauser Effect (NOE) experiments could provide through-space correlation information, which can be instrumental in confirming the stereochemical arrangement around the chiral center, although X-ray crystallography and ECD are more direct methods for absolute configuration determination.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 6.8 - 7.5 | d, d |

| Ethanamine CH | 4.1 - 4.8 | q |

| Ethanamine CH₃ | 1.4 - 1.6 | d |

| Azepane CH₂ | 1.5 - 3.4 | m |

| Amine NH₂ | Variable | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | 145 - 155 |

| Aromatic CH | 115 - 130 |

| Ethanamine CH | 50 - 60 |

| Ethanamine CH₃ | 20 - 25 |

| Azepane CH₂ | 25 - 50 |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis (e.g., LC-ESI-MS, HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (molecular formula C₁₄H₂₂N₂), High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) would be used to accurately determine the mass of the protonated molecule, [M+H]⁺. The calculated exact mass of this ion is 219.1856 g/mol , and an experimental HRMS measurement would be expected to be in close agreement with this value, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation of the parent ion. A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve the characteristic cleavage of benzylic amines. The most prominent fragmentation would likely be the loss of ammonia (B1221849) (NH₃) or the cleavage of the C-C bond adjacent to the phenyl ring, leading to the formation of a stable benzylic cation. Fragmentation of the azepane ring could also occur, leading to a series of smaller fragment ions. The analysis of these fragmentation patterns provides valuable information for structural confirmation. For instance, a key fragment would be the ion corresponding to the 4-azepan-1-ylphenyl moiety.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₄H₂₃N₂⁺ | 219.1856 |

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy, FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. The N-H stretching vibrations of the primary amine group are expected to appear as a medium intensity band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group and the azepane ring would appear just below 3000 cm⁻¹. The spectrum would also show characteristic C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations of both the primary amine and the tertiary amine of the azepane ring would be present in the fingerprint region, typically between 1000 and 1350 cm⁻¹. Furthermore, the para-substitution pattern on the benzene ring would give rise to a strong C-H out-of-plane bending vibration in the 800-850 cm⁻¹ region. spectroscopyonline.com

Table 4: Predicted FT-IR Characteristic Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1000 - 1350 |

| p-Substituted C-H bend | Out-of-plane bend | 800 - 850 |

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is a powerful method for determining the absolute configuration of stereogenic centers.

For a chiral molecule like this compound, the ECD spectrum would show characteristic positive or negative bands, known as Cotton effects, at specific wavelengths corresponding to electronic transitions. The sign and intensity of these Cotton effects are directly related to the three-dimensional arrangement of the atoms around the chiral center. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations or with the spectra of structurally related compounds with known absolute configurations, the (R) or (S) configuration of the chiral center can be unambiguously assigned. For many (R)-1-phenylethylamine derivatives, a positive Cotton effect is observed at longer wavelengths, which would be the expected observation for the target compound. researchgate.net

X-ray Crystallography for Solid-State Absolute Configuration and Conformation Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers.

If a suitable single crystal of this compound or a salt thereof can be obtained, X-ray diffraction analysis would provide an unambiguous determination of its solid-state structure. The analysis would confirm the connectivity of all atoms and directly reveal the (R) configuration at the stereogenic center without the need for reference compounds. Furthermore, the crystallographic data would provide detailed insights into the preferred conformation of the molecule in the solid state, including the orientation of the azepane ring relative to the phenyl group and the conformation of the ethanamine side chain. Information on intermolecular interactions, such as hydrogen bonding involving the primary amine, would also be obtained, which can be crucial for understanding the crystal packing and physical properties of the compound.

Mechanistic Studies and Computational Chemistry in 1r 1 4 Azepan 1 Ylphenyl Ethanamine Chemistry

Elucidation of Reaction Mechanisms in Stereoselective Synthesis

The stereoselective synthesis of chiral amines is a cornerstone of modern organic chemistry, with applications in pharmaceuticals and materials science. nih.gov The preparation of enantiomerically pure compounds like (1R)-1-(4-azepan-1-ylphenyl)ethanamine typically involves asymmetric synthesis, where a prochiral substrate is converted into a chiral product with a preference for one enantiomer.

One common strategy is the use of a chiral auxiliary , such as a derivative of 1-phenylethylamine (B125046) itself, to direct the stereochemical outcome of a reaction. nih.gov For instance, the reduction of an imine precursor to the target amine can be guided by a chiral catalyst or a stoichiometric chiral reagent. The mechanism of such a reduction often involves the formation of a diastereomeric transition state, where the steric and electronic interactions between the substrate, the reagent, and the catalyst favor the formation of one stereoisomer over the other.

Another powerful technique is asymmetric catalysis , which employs a small amount of a chiral catalyst to generate a large quantity of the desired enantiomer. frontiersin.org For the synthesis of compounds like this compound, this could involve the asymmetric reduction of a corresponding ketone or imine. Mechanistic studies in this area focus on understanding the catalyst-substrate interactions that lead to high enantioselectivity. These studies often employ a combination of experimental techniques, including kinetic analysis and in-situ spectroscopy, alongside computational modeling to map out the reaction pathway and identify the key stereodetermining step.

The synthesis of related 2-arylethylamines has been achieved through various stereospecific methods, including the ring-opening of optically active aziridines. mdpi.com This highlights the diversity of mechanistic pathways available for creating chiral amine structures.

Kinetic Studies of Formation and Transformation Pathways

Kinetic studies are crucial for understanding the rates of chemical reactions and optimizing reaction conditions. For a multi-step synthesis of this compound, kinetic analysis of each step would be necessary to identify rate-limiting steps and potential bottlenecks.

Furthermore, kinetic resolution is a technique that can be used to separate enantiomers based on their different reaction rates with a chiral catalyst or reagent. mdpi.com In the context of this compound, if a racemic mixture were synthesized, it could potentially be resolved by, for example, an enzyme-catalyzed acylation where one enantiomer reacts significantly faster than the other. nih.gov

The following table provides a hypothetical representation of kinetic data for a key synthetic step, illustrating the type of information that would be sought in such studies.

| Parameter | Value | Conditions |

| Reaction Order | Second-order | Excess of one reactant |

| Rate Constant (k) | 1.5 x 10⁻³ L mol⁻¹ s⁻¹ | 298 K, Toluene |

| Activation Energy (Ea) | 65 kJ/mol | 298-338 K |

This is a hypothetical data table for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. daneshyari.com For this compound, these calculations can provide insights into its reactivity, stability, and spectroscopic properties.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting a molecule's behavior in chemical reactions. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region where an electron is most likely to be accepted, indicating susceptibility to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap suggests the opposite. For this compound, the nitrogen atoms of the ethanamine and azepane groups would be expected to contribute significantly to the HOMO, making them potential sites for protonation or reaction with electrophiles. The aromatic ring would also play a significant role in the electronic structure.

Below is a table with representative data from a hypothetical DFT calculation on a molecule analogous to this compound.

| Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Localized on the azepane nitrogen and the phenyl ring |

| LUMO | -0.9 | Distributed over the phenyl ring and the ethanamine side chain |

| HOMO-LUMO Gap | 4.9 | Indicates moderate chemical stability |

This is a hypothetical data table for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comunibo.it This technique is particularly useful for conformational analysis and investigating intermolecular interactions, which are crucial for understanding the behavior of flexible molecules like this compound in different environments.

Due to the presence of several single bonds, this compound can adopt a multitude of conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable (lowest energy) conformations and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its properties and interactions with other molecules, such as biological receptors. mdpi.com

MD simulations can also be used to study intermolecular interactions, such as hydrogen bonding and van der Waals forces, between this compound and solvent molecules or other solutes. nih.gov By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can gain insights into its solvation properties and how it might behave in a solution. These simulations can reveal the preferred orientation of solvent molecules around the solute and the strength of their interactions.

Theoretical Prediction of Stereoselectivity and Reaction Energetics

Computational chemistry plays a vital role in predicting the stereoselectivity of asymmetric reactions. nih.gov By modeling the transition states of competing reaction pathways that lead to different stereoisomers, it is possible to calculate their relative energies. According to transition state theory, the pathway with the lower energy transition state will be faster, and thus the corresponding stereoisomer will be the major product.

For the synthesis of this compound, theoretical calculations could be used to predict the enantiomeric excess (ee) of a proposed synthetic route. This involves identifying the stereodetermining step and then using quantum chemical methods to calculate the energies of the diastereomeric transition states. The difference in these energies (ΔΔG‡) can be related to the expected ratio of the enantiomers.

These predictive capabilities are extremely valuable in the design of new synthetic methods, as they allow for the in-silico screening of different catalysts, reagents, and reaction conditions to identify those that are most likely to provide high stereoselectivity. nih.gov This can significantly reduce the amount of experimental work required to develop an efficient asymmetric synthesis.

The following table presents hypothetical energetic data for the transition states leading to the (R) and (S) enantiomers in a catalytic asymmetric reduction.

| Transition State | Relative Free Energy (kcal/mol) | Predicted Product Ratio (R:S) | Predicted Enantiomeric Excess (ee) |

| TS-(R) | 0.0 | 95:5 | 90% |

| TS-(S) | 1.8 |

This is a hypothetical data table for illustrative purposes.

Derivatization and Chemical Transformations of 1r 1 4 Azepan 1 Ylphenyl Ethanamine

Synthesis of Advanced Intermediates and Analogues with Modified Substituents

The synthesis of advanced intermediates and analogues from (1R)-1-(4-azepan-1-ylphenyl)ethanamine is a key strategy in medicinal chemistry to explore structure-activity relationships. Chiral amines, particularly benzylic amines, are valuable building blocks in the synthesis of a wide array of pharmaceutical compounds. dovepress.comresearchgate.net The development of novel derivatives often involves the introduction of various functional groups onto the aromatic ring or modification of the aliphatic amine side chain.

Methodologies for the synthesis of chiral amines with modified substituents often employ stereoselective approaches to maintain the desired chirality. nih.gov For instance, analogues of this compound with different substituents on the phenyl ring can be prepared through multi-step synthetic sequences starting from appropriately substituted precursors. While specific examples for this exact compound are not extensively detailed in the public domain, analogous syntheses of substituted phenylethylamine derivatives are well-documented. google.commdpi.com These often involve the asymmetric reduction of a corresponding ketone or the resolution of a racemic amine mixture. mdpi.com

The synthesis of advanced intermediates can also be achieved through biocatalytic methods, which offer high enantioselectivity. nih.govnih.gov Engineered enzymes, such as transaminases, can be employed for the asymmetric synthesis of chiral amines from prochiral ketones, allowing for the introduction of a wide range of substituents on the phenyl ring. nih.govnih.gov This approach provides a green and efficient alternative to traditional chemical methods for generating a library of analogues.

Table 1: Examples of Potential Advanced Intermediates and Analogues

| Compound Name | Modification | Potential Synthetic Approach |

| (1R)-1-(4-(azepan-1-yl)-3-fluorophenyl)ethanamine | Fluorine substitution on the phenyl ring | Asymmetric synthesis from a fluorinated acetophenone (B1666503) precursor. |

| N-((1R)-1-(4-(azepan-1-yl)phenyl)ethyl)acetamide | Acylation of the primary amine | Reaction with acetyl chloride or acetic anhydride. |

| (1R)-1-(4-(azepan-1-yl)phenyl)propan-1-amine | Alkylation at the benzylic carbon | Grignard reaction on a suitable N-protected imine. |

| (1R)-1-(3-(azepan-1-yl)phenyl)ethanamine | Isomeric relocation of the azepane group | Multi-step synthesis starting from 3-aminoacetophenone. |

Functionalization of the Azepane Moiety

The azepane ring in this compound is a seven-membered saturated heterocycle that offers opportunities for functionalization. The nitrogen atom of the azepane is tertiary, which limits direct N-alkylation or N-acylation at this position. However, the carbon atoms of the ring can be targeted for modification. While direct C-H functionalization of such a complex molecule can be challenging, several strategies can be envisioned based on general principles of heterocyclic chemistry.

One approach involves the synthesis of azepane-functionalized analogues starting from modified azepane building blocks. For example, substituted azepanes can be prepared and then coupled with the appropriate phenyl ethanamine precursor. researchgate.netnih.govlifechemicals.com This allows for the introduction of substituents at various positions of the azepane ring.

Another potential strategy, though more synthetically demanding, could involve a ring-opening and re-closing sequence. This would allow for the incorporation of heteroatoms or functional groups within the azepane ring structure. However, such transformations would need to be carefully designed to preserve the stereochemistry of the ethanamine side chain.

Table 2: Potential Functionalizations of the Azepane Moiety

| Type of Functionalization | Potential Reagents and Conditions | Resulting Structure |

| C-H Oxidation | Strong oxidizing agents (e.g., KMnO4, RuO4) | Introduction of a carbonyl group (azepanone). |

| Halogenation | N-Halosuccinimides (e.g., NBS, NCS) with radical initiator | Introduction of a halogen atom on the azepane ring. |

| Introduction of substituents via modified starting materials | Synthesis using a C-substituted azepane (e.g., 4-hydroxyazepane) | Azepane ring with appended functional groups. |

Chemical Modifications at the Phenyl and Ethanamine Moieties

The phenyl ring and the ethanamine side chain of this compound are primary sites for chemical modification. The primary amine of the ethanamine moiety is a versatile functional group that can readily undergo a variety of reactions.

Acylation: The primary amine can be easily acylated using acyl chlorides or anhydrides to form amides. This is a common strategy to introduce a wide range of substituents and to modulate the basicity and lipophilicity of the molecule.

Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides. Mono-alkylation can be favored by using a large excess of the amine, while exhaustive alkylation to form a quaternary ammonium (B1175870) salt is also possible under appropriate conditions.

Reductive Amination: The primary amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) to form secondary or tertiary amines. This is a powerful method for introducing a wide variety of alkyl and aryl substituents.

The phenyl ring, being electron-rich due to the para-azepanyl group, is susceptible to electrophilic aromatic substitution reactions. However, the conditions for these reactions must be carefully chosen to avoid side reactions at the amine functionalities. Potential modifications include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the phenyl ring, typically at the positions ortho to the azepane group.

Nitration: Introduction of a nitro group, which can be subsequently reduced to an amino group, allowing for further derivatization.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions can be complicated by the presence of the basic amine groups.

Table 3: Examples of Chemical Modifications

| Moiety | Reaction Type | Reagents | Product Type |

| Ethanamine | Acylation | Acetyl chloride | N-acetyl derivative |

| Ethanamine | Reductive Amination | Acetone, NaBH(OAc)3 | N-isopropyl derivative |

| Phenyl Ring | Bromination | N-Bromosuccinimide | Bromo-substituted phenyl derivative |

| Phenyl Ring | Nitration | HNO3/H2SO4 | Nitro-substituted phenyl derivative |

Stereochemical Stability and Racemization Studies for Process Optimization

The stereochemical integrity of the chiral center in this compound is a critical parameter, particularly in the context of pharmaceutical applications where one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even detrimental. Benzylic amines are susceptible to racemization under certain conditions, and understanding the factors that influence this process is crucial for optimizing synthetic and purification processes. mdpi.comnih.govsemanticscholar.orgresearchgate.netresearchgate.net

Racemization of chiral benzylic amines typically proceeds through the formation of an achiral imine intermediate via dehydrogenation, followed by non-stereoselective reduction back to the amine. mdpi.comnih.gov This process can be catalyzed by transition metals (e.g., palladium, iridium) or can occur under harsh thermal or pH conditions. mdpi.comnih.gov

The azepan-1-yl group at the para position of the phenyl ring is an electron-donating group, which can influence the stability of the benzylic chiral center. Electron-donating groups can stabilize a transient benzylic carbocation or radical that might be involved in certain racemization pathways. However, the primary mechanism often involves the formation of an imine, and the electronic effects on the rate of this process can be complex.

For process optimization, it is essential to identify conditions that minimize racemization. This includes:

Avoiding high temperatures: Thermal stress can promote racemization.

Controlling pH: Both strongly acidic and strongly basic conditions can facilitate racemization.

Excluding transition metal catalysts: If not required for a specific transformation, the presence of certain metals should be avoided.

Careful selection of reagents and solvents: The reaction environment can significantly impact stereochemical stability.

Dynamic kinetic resolution (DKR) is a powerful strategy that combines in situ racemization of the undesired enantiomer with a stereoselective reaction of the desired enantiomer, theoretically allowing for a 100% yield of the desired product. researchgate.net While this intentionally utilizes racemization, understanding the underlying mechanism is key to controlling the process.

Table 4: Factors Influencing Stereochemical Stability

| Factor | Effect on Racemization | Optimization Strategy |

| Temperature | Increased temperature generally increases the rate of racemization. | Conduct reactions and purifications at the lowest practical temperature. |

| pH | Extremes of pH can catalyze imine formation and subsequent racemization. | Maintain a neutral or near-neutral pH where possible. |

| Metal Catalysts | Transition metals like Pd and Ir can efficiently catalyze racemization. | Avoid unnecessary exposure to these metals. Use metal scavengers if contamination is a concern. |

| Oxidizing Agents | Can promote the formation of the imine intermediate. | Use mild and selective oxidizing agents if oxidation is required elsewhere in the molecule. |

Applications in Asymmetric Catalysis and Chiral Ligand Design

Evaluation of (1R)-1-(4-azepan-1-ylphenyl)ethanamine as a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Reactions

The core structure of this compound, the 1-phenylethylamine (B125046) moiety, is a frequent component in the design of chiral ligands for transition metal-catalyzed asymmetric reactions. The introduction of the azepane group at the para-position of the phenyl ring influences the electronic and steric properties of the ligand, which can, in turn, impact the efficiency and selectivity of the catalytic process.

While specific studies detailing the performance of this compound as a ligand are not extensively documented in publicly available literature, the behavior of analogous chiral aminophosphine (B1255530) ligands provides valuable insights. For instance, chiral aminophosphines derived from 1-phenylethylamine have been successfully employed in various rhodium-catalyzed asymmetric reactions.

One area of significant interest is asymmetric hydrogenation. Chiral ligands containing the 1-phenylethylamine backbone have been shown to be effective in the rhodium-catalyzed asymmetric hydrogenation of olefins. The stereochemical outcome of these reactions is highly dependent on the structure of the ligand.

Another important application is in hydroformylation reactions. Chiral aminophosphine ligands have demonstrated potential in the rhodium-catalyzed hydroformylation of substrates like styrene (B11656) and vinyl acetate, achieving moderate to good enantioselectivities and high regioselectivities. The steric and electronic properties of the amine substituent are critical in directing the stereochemical course of the reaction.

The data from closely related chiral aminophosphine ligands in Rh-catalyzed hydroformylation are presented below to illustrate the potential of this class of compounds.

Table 1: Performance of Chiral Aminophosphine Ligands in Rh-Catalyzed Asymmetric Hydroformylation

| Substrate | Ligand Structure | Conversion (%) | Regioselectivity (branched:linear) | Enantiomeric Excess (ee, %) |

| Styrene | Ph2PN(CH(CH3)Ph)(CH2)2N(CH(CH3)Ph)PPh2 | >95 | 95:5 | 51 |

| Vinyl Acetate | Ph2PN(CH(CH3)Ph)(CH2)2N(CH(CH3)Ph)PPh2 | >95 | 98:2 | 45 |

Note: The data presented is for a related chiral aminophosphine ligand and is intended to be illustrative of the potential applications of ligands derived from the this compound scaffold.

Investigation as an Organocatalyst in Stereoselective Organic Transformations

Primary amines derived from chiral scaffolds are a cornerstone of organocatalysis, capable of activating substrates through the formation of chiral enamines or iminium ions. The this compound structure, with its primary amine group, is a promising candidate for an organocatalyst. The presence of the bulky and electron-donating azepane substituent can influence the stereochemical environment around the catalytic site, potentially leading to high levels of stereocontrol.

While direct experimental data on the organocatalytic activity of this compound is limited in the available literature, the performance of other primary amine-based organocatalysts suggests its potential utility in a variety of stereoselective transformations. These include, but are not limited to, Michael additions, aldol (B89426) reactions, and Mannich reactions.

For example, chiral primary amines have been shown to effectively catalyze the asymmetric Michael addition of ketones to nitro-olefins. The catalyst's structure, particularly the steric hindrance provided by its substituents, plays a crucial role in achieving high enantioselectivity.

Table 2: Illustrative Performance of Chiral Primary Amine Organocatalysts in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

| Catalyst Structure | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| (R)-1-Phenylethylamine | Toluene | Room Temp. | 85 | 75 |

| (R)-1-(4-Methoxyphenyl)ethylamine | Chloroform | 0 | 90 | 82 |

Note: This data is for analogous primary amine organocatalysts and serves to demonstrate the potential of this compound in similar transformations.

Development of Chiral Auxiliaries Based on the this compound Scaffold

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The 1-phenylethylamine framework is a classic and widely used chiral auxiliary. The this compound scaffold offers a variation on this theme, with the azepane ring potentially influencing the diastereoselectivity of reactions through steric and electronic effects.

Derivatives of 1-phenylethylamine have been successfully used as chiral auxiliaries in a range of diastereoselective reactions, including alkylations, aldol reactions, and conjugate additions. For instance, amides formed from a carboxylic acid and a chiral 1-phenylethylamine derivative can undergo diastereoselective enolate alkylation. The stereochemical outcome is dictated by the conformation of the enolate, which is influenced by the steric bulk of the chiral auxiliary.

Table 3: Diastereoselective Alkylation of Propionamides Derived from Chiral Phenylethylamine Auxiliaries

| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) |

| (R)-1-Phenylethylamine | Benzyl bromide | 95:5 |

| (R)-1-(4-Methoxyphenyl)ethylamine | Methyl iodide | 92:8 |

Note: The data provided is for analogous chiral auxiliaries and is intended to be representative of the expected performance of auxiliaries based on the this compound scaffold.

Design of Novel Chiral Scaffolds and Frameworks Incorporating the Azepane-Phenyl-Ethanamine Moiety

The unique structural features of this compound make it an attractive building block for the design of more complex chiral scaffolds and frameworks. The primary amine provides a handle for further functionalization, allowing for its incorporation into larger, more rigid structures such as macrocycles or polymers. The combination of the chiral center and the bulky azepane group can be exploited to create well-defined chiral pockets in these larger molecules.

The development of such novel scaffolds can lead to new classes of chiral ligands and catalysts with unique properties. For example, incorporating the azepane-phenyl-ethanamine moiety into a polymer backbone could result in a recyclable catalyst for asymmetric transformations. Similarly, its inclusion in a macrocyclic framework could lead to the development of highly selective receptors for chiral recognition. The modular nature of the 1-phenylethylamine scaffold allows for systematic modifications to fine-tune the steric and electronic properties of the resulting chiral frameworks, enabling the rational design of catalysts for specific asymmetric reactions.

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the need to minimize waste and maximize the incorporation of all materials used in the process into the final product. numberanalytics.commonash.edu Future research in the synthesis of (1R)-1-(4-azepan-1-ylphenyl)ethanamine will undoubtedly focus on improving its atom economy.

Traditional methods for synthesizing chiral amines can suffer from poor atom economy, often generating stoichiometric amounts of byproducts. primescholars.com For instance, classical resolution methods, while effective, are inherently wasteful as they discard half of the racemic mixture. Asymmetric synthesis, which directly produces the desired enantiomer, is a more atom-economical approach. primescholars.com

Future synthetic routes will likely move away from multi-step procedures that require protecting groups and generate significant waste. Instead, the focus will be on developing direct, one-pot catalytic processes. Biocatalysis, for example, offers an environmentally benign alternative for the synthesis of chiral amines, often proceeding under mild conditions with high selectivity and generating minimal waste. nih.govnih.gov The development of enzymatic processes for the direct amination of a ketone precursor would represent a significant step towards a more sustainable synthesis of this compound.

Table 1: Comparison of Atom Economy in Different Synthetic Approaches

| Synthetic Approach | Key Features | Potential Atom Economy | Challenges |

| Classical Resolution | Separation of enantiomers from a racemic mixture. | < 50% | Inherent loss of at least 50% of the material. |

| Asymmetric Synthesis | Direct synthesis of the desired enantiomer. | High | Requires development of highly selective catalysts. |

| Biocatalysis | Use of enzymes to catalyze the reaction. | Very High | Enzyme stability and substrate scope can be limiting. |

Integration of Advanced Computational Methods for Reaction Pathway Prediction and Optimization

Computational chemistry has become an indispensable tool in modern synthetic chemistry, enabling the prediction of reaction outcomes and the optimization of reaction conditions with remarkable accuracy. chiralpedia.com In the context of this compound, advanced computational methods are set to play a pivotal role in designing more efficient and selective synthetic routes.

Machine learning (ML) algorithms, for instance, can be trained on large datasets of reaction outcomes to predict the performance of new catalysts and reaction conditions. beilstein-journals.orgchimia.chchimia.chnsf.govresearchgate.net This data-driven approach can significantly accelerate the discovery of optimal synthetic protocols, reducing the need for extensive experimental screening. chiralpedia.com For the synthesis of this compound, ML models could be employed to predict the enantioselectivity of various catalytic systems, thereby guiding the selection of the most promising candidates for experimental validation.

Density Functional Theory (DFT) is another powerful computational tool that provides detailed insights into reaction mechanisms at the molecular level. researchgate.netacs.orgnih.govacs.org By calculating the energies of transition states and intermediates, DFT can help elucidate the factors that govern the stereoselectivity of a reaction. This understanding can then be used to rationally design more effective catalysts. For example, DFT studies could be used to model the interaction of a ketone precursor with a chiral catalyst, providing a basis for modifying the catalyst structure to enhance the enantioselectivity of the reduction to this compound.

Table 2: Applications of Computational Methods in Synthesis

| Computational Method | Application | Potential Impact on Synthesis of this compound |

| Machine Learning (ML) | Prediction of reaction outcomes (e.g., yield, enantioselectivity). | Accelerated discovery of optimal catalysts and reaction conditions. |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and transition state analysis. | Rational design of more selective and efficient chiral catalysts. |

| Virtual Screening | High-throughput computational evaluation of catalyst libraries. | Rapid identification of promising catalyst candidates for experimental testing. chiralpedia.com |

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity

The development of highly enantioselective catalysts is central to the efficient synthesis of chiral molecules like this compound. acs.org While significant progress has been made, the quest for novel catalytic systems that offer improved activity, selectivity, and broader applicability continues.

A promising area of research is the use of earth-abundant metals as catalysts. acs.orgresearchgate.netnih.gov Traditional asymmetric catalysis has often relied on precious metals such as rhodium, ruthenium, and palladium. However, the high cost and low natural abundance of these metals are driving the search for more sustainable alternatives. Catalysts based on iron, cobalt, and nickel are gaining increasing attention due to their lower cost and reduced environmental impact. acs.orgnih.gov The development of chiral ligands that can effectively coordinate with these earth-abundant metals to create highly enantioselective catalysts for the asymmetric reduction of the corresponding acetophenone (B1666503) precursor is a key future direction. acs.orgresearchgate.nettandfonline.comtandfonline.com

Furthermore, the design of novel chiral ligands continues to be a vibrant area of research. acs.org The synthesis of ligands with unique steric and electronic properties can lead to catalysts with unprecedented levels of enantioselectivity. The exploration of new ligand scaffolds, including those inspired by natural products or designed through computational methods, will be crucial for advancing the synthesis of this compound.

Expansion of Substrate Scope and Derivatization Opportunities

The ability to synthesize a wide range of derivatives of this compound is crucial for exploring its structure-activity relationships (SAR) in various applications. Future research will focus on developing synthetic methodologies that allow for the facile introduction of diverse functional groups onto the aromatic ring, the ethylamine (B1201723) side chain, and the azepane moiety.

Biocatalytic methods, particularly the use of transaminases, are highly promising for expanding the substrate scope. researchgate.netnih.govresearchgate.netnih.govmdpi.com Through protein engineering, the active site of these enzymes can be modified to accommodate a broader range of substrates, including bulkier ketone precursors. researchgate.netnih.govnih.gov This would enable the synthesis of novel analogs of this compound with different substitution patterns.

The development of robust and versatile synthetic routes will also facilitate the creation of libraries of derivatives for high-throughput screening in drug discovery and materials science. The ability to systematically modify the structure of the molecule will be essential for optimizing its properties for specific applications.

Application of Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

The optimization of chemical reactions requires a deep understanding of their kinetics and mechanisms. Traditional offline analytical techniques, such as chromatography, provide snapshots of a reaction at discrete time points. However, advanced spectroscopic techniques now allow for the real-time, in-situ monitoring of reactions as they occur. nih.govbeilstein-journals.orgnih.govresearchgate.netresearchgate.netmanchester.ac.ukspectroscopyonline.comscirp.orgresearchgate.netpnnl.gov

In-situ Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for tracking the concentration of reactants, intermediates, and products throughout a reaction. beilstein-journals.orgnih.govresearchgate.netscirp.orgresearchgate.net By monitoring characteristic vibrational bands, it is possible to gain detailed kinetic information and identify transient species. This information is invaluable for optimizing reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and selectivity.

Raman spectroscopy is another non-invasive technique that provides complementary information to FTIR. nih.govresearchgate.netmanchester.ac.ukspectroscopyonline.compnnl.gov It is particularly well-suited for monitoring reactions in aqueous media, making it ideal for studying biocatalytic processes. Real-time Raman monitoring can provide insights into enzyme kinetics and stability, facilitating the development of more robust and efficient biocatalytic syntheses. nih.govresearchgate.netmanchester.ac.uk

Table 3: Advanced Spectroscopic Techniques for Reaction Monitoring

| Technique | Principle | Information Gained | Application in Synthesis of this compound |

| In-situ FTIR | Vibrational spectroscopy based on the absorption of infrared radiation. | Real-time concentration profiles of reactants, intermediates, and products. | Optimization of reaction conditions for asymmetric hydrogenation or reductive amination. |

| Raman Spectroscopy | Vibrational spectroscopy based on the inelastic scattering of monochromatic light. | Real-time monitoring of chemical and structural changes, particularly in aqueous systems. | Monitoring of biocatalytic reactions, such as those using transaminases. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.